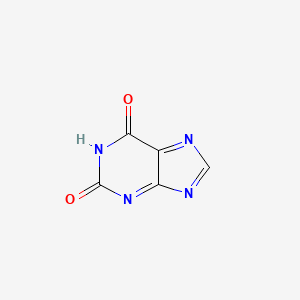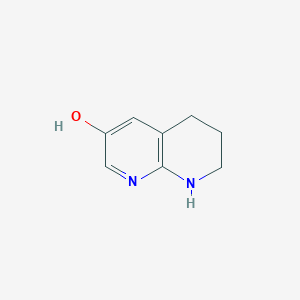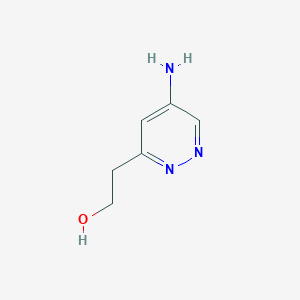
(7H-Purin-6-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7H-Purin-6-YL)methanamine: is a chemical compound with the molecular formula C6H7N5 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides and nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (7H-Purin-6-YL)methanamine typically begins with commercially available purine derivatives.
Reaction Steps: One common method involves the alkylation of purine with a suitable alkylating agent, such as methanamine, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (7H-Purin-6-YL)methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the molecule.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols, in the presence of bases or catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine-substituted purines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Nucleotides: (7H-Purin-6-YL)methanamine is used as a building block in the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes involved in purine metabolism, making it a candidate for drug development.
Cell Signaling: The compound may play a role in modulating cell signaling pathways, particularly those involving purine receptors.
Medicine:
Anticancer Research: this compound derivatives are investigated for their potential anticancer properties, as they can interfere with DNA replication and cell division.
Antiviral Research: The compound is also explored for its antiviral activity, particularly against viruses that rely on purine metabolism.
Industry:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agriculture: The compound may be utilized in the development of agrochemicals, such as herbicides and pesticides.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: (7H-Purin-6-YL)methanamine exerts its effects by inhibiting enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase. This inhibition disrupts the synthesis and breakdown of nucleotides, affecting cellular processes.
Receptor Binding: The compound can bind to purine receptors, modulating signaling pathways that regulate various physiological functions, including cell proliferation, apoptosis, and immune responses.
Comparaison Avec Des Composés Similaires
Adenine: A purine derivative that is a fundamental component of nucleotides and nucleic acids.
Guanine: Another purine derivative that pairs with cytosine in DNA and RNA.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness:
Structural Differences: (7H-Purin-6-YL)methanamine has a unique methanamine group attached to the purine ring, distinguishing it from other purine derivatives.
Biological Activity: The specific substitution pattern of this compound imparts distinct biological activities, making it a valuable compound for targeted research and therapeutic applications.
Propriétés
Numéro CAS |
98141-15-2 |
|---|---|
Formule moléculaire |
C6H7N5 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
7H-purin-6-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1,7H2,(H,8,9,10,11) |
Clé InChI |
FELHYNZKVDMRSU-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC=NC(=C2N1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)


![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)


![3-Vinylpyrazolo[1,5-a]pyridine](/img/structure/B11924019.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)

![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)

![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)


